tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate
Description
tert-Butyl 1-(trimethylsilyl)aziridine-2-carboxylate: is a specialized organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity and versatility in organic synthesis. The presence of the tert-butyl and trimethylsilyl groups in this compound provides unique steric and electronic properties, making it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 1-trimethylsilylaziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)13-9(12)8-7-11(8)14(4,5)6/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFGFGJUAFNHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN1[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate typically involves the reaction of tert-butyl aziridine-2-carboxylate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sensitive aziridine ring. The general reaction scheme is as follows:
tert-Butyl aziridine-2-carboxylate+Trimethylsilyl chloride→tert-Butyl 1-(trimethylsilyl)aziridine-2-carboxylate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(trimethylsilyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the aziridine ring can yield amines, which can be further functionalized for various applications.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, lithium aluminum hydride, and Grignard reagents are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Nucleophilic Ring Opening: Substituted amines, ethers, and thioethers.
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Scientific Research Applications
Chemistry: tert-Butyl 1-(trimethylsilyl)aziridine-2-carboxylate is used as a building block in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, aziridine derivatives are studied for their potential as enzyme inhibitors and anticancer agents. The unique structure of this compound allows for the exploration of new bioactive compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile component in industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate involves the reactivity of the aziridine ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring opening and the formation of new chemical bonds. The presence of the tert-butyl and trimethylsilyl groups influences the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways involved in its biological activity are still under investigation, but its potential as an enzyme inhibitor and anticancer agent is of significant interest.
Comparison with Similar Compounds
- tert-Butyl aziridine-2-carboxylate
- Trimethylsilyl aziridine
- tert-Butyl 1-(trimethylsilyl)azetidine-2-carboxylate
Comparison: tert-Butyl 1-(trimethylsilyl)aziridine-2-carboxylate is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide steric hindrance and electronic effects that influence its reactivity. Compared to tert-butyl aziridine-2-carboxylate, the trimethylsilyl group enhances the stability and reactivity of the compound. Trimethylsilyl aziridine lacks the carboxylate functionality, making it less versatile in certain reactions. tert-Butyl 1-(trimethylsilyl)azetidine-2-carboxylate, with a four-membered ring, exhibits different reactivity and stability compared to the three-membered aziridine ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
